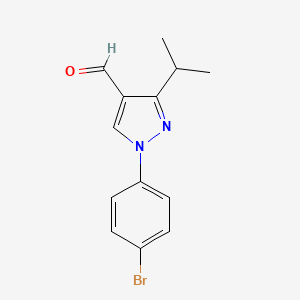

1-(4-bromophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-3-propan-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c1-9(2)13-10(8-17)7-16(15-13)12-5-3-11(14)4-6-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREXVZJVFPOEKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C=C1C=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-bromophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde typically follows these key stages:

- Formation of the pyrazole core with appropriate substitution at C3 (propan-2-yl group).

- Introduction of the 4-bromophenyl substituent at the N1 position via coupling reactions.

- Selective formylation at the C4 position of the pyrazole ring to install the aldehyde functional group.

Preparation of the Pyrazole Core with Isopropyl Substitution

The 3-(propan-2-yl) substitution on the pyrazole ring is commonly introduced by condensation reactions involving hydrazines and 1,3-dicarbonyl compounds bearing isopropyl groups or via alkylation of pyrazole derivatives.

Introduction of the 4-Bromophenyl Group at N1 Position

The attachment of the 4-bromophenyl substituent to the pyrazole nitrogen is often achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or N-arylation methods.

Suzuki Coupling : A key method involves reacting pyrazole boronic acid derivatives with 4-bromobenzonitrile or 4-bromophenyl halides under palladium catalysis in the presence of bases like sodium carbonate. For example, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester reacts with 4-bromo-2-chlorobenzonitrile in THF-water solvent with bis(triphenylphosphine)palladium(II) chloride catalyst to give arylated pyrazole intermediates.

The reaction conditions are optimized to reduce palladium catalyst loading (0.5–2 mol%) and improve yields. Phase transfer catalysts like tetrabutylammonium bromide (TBAB) are sometimes used to enhance coupling efficiency.

Isolation involves solvent removal and precipitation steps, often adding water or ethanol to crystallize the product.

Formylation at the Pyrazole C4 Position

Formylation of the pyrazole ring at the 4-position is a critical step to introduce the aldehyde functionality.

Vilsmeier-Haack Reaction : A common method uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the Vilsmeier reagent in situ, which then reacts with the pyrazole ring to install the formyl group at C4. For example, 1-(4-methoxy-benzyl)-1H-pyrazole treated with POCl3 in dry DMF at 95°C for 16 hours yielded the corresponding pyrazole-4-carbaldehyde derivatives.

After reaction, neutralization with sodium carbonate and extraction with ethyl acetate followed by purification on silica gel yields the aldehyde product.

Alternative mild conditions include the use of trifluoroacetic acid or acetic acid as solvents or additives during formylation to improve selectivity and yield.

Representative Reaction Conditions and Yields

Alternative and Supporting Methods

Microwave-assisted reactions have been employed to accelerate alkylation and coupling steps, improving yields and reducing reaction times.

Copper-catalyzed N-arylation using copper(I) iodide, potassium carbonate, and ligands in DMSO at elevated temperatures (110°C) is another route for aryl substitution on pyrazoles, though yields may be moderate (~20%).

Protection and deprotection strategies using tetrahydropyranyl (THP) groups on pyrazole nitrogen atoms have been used to direct regioselectivity in coupling reactions.

Summary Table of Key Preparation Steps

| Preparation Stage | Methodology | Key Reagents/Conditions | Yield Range (%) | Remarks |

|---|---|---|---|---|

| Pyrazole core synthesis | Condensation / Alkylation | Hydrazines + 1,3-dicarbonyls; K2CO3, alkyl halides | 50–90 | Isopropyl group introduced at C3 or N1 |

| N1-Arylation (4-bromophenyl) | Suzuki coupling or Cu-catalyzed N-arylation | Pd catalyst, Na2CO3, THF/H2O, TBAB or CuI, DMSO | 20–90 | Pd catalyst loading optimized |

| C4-Formylation | Vilsmeier-Haack reaction | POCl3, DMF, 95°C, 16 h | 35–70 | Purification by silica gel chromatography |

Research Findings and Optimization Notes

The palladium-catalyzed Suzuki coupling is the most efficient and widely used method for introducing the 4-bromophenyl group, with catalyst loadings reduced to 0.5–0.8 mol% without compromising yield.

Microwave irradiation significantly reduces reaction times for alkylation steps while maintaining high yields (up to 97%).

The Vilsmeier-Haack formylation requires careful control of temperature and reaction time to avoid overreaction or decomposition, with neutralization steps critical for product isolation.

Protective groups such as tetrahydropyranyl on pyrazole nitrogen enhance regioselectivity and prevent side reactions during coupling.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with alcohols to form acetals.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

- Anticancer Activity : This compound has shown potential as an anticancer agent. Studies indicate that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. For instance, derivatives of pyrazole have been explored for their ability to target specific kinases implicated in cancer progression .

- Anti-inflammatory Properties : Research has identified pyrazole compounds as effective anti-inflammatory agents. The presence of the bromophenyl group enhances the pharmacological profile, potentially increasing the compound's efficacy against inflammatory diseases by inhibiting pro-inflammatory cytokines .

- Neuroprotective Effects : Some studies suggest that pyrazole derivatives may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier is crucial for their effectiveness in neurological applications .

Synthetic Applications

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex heterocyclic compounds. Its aldehyde functional group can undergo various reactions, such as condensation and reduction, allowing for the synthesis of novel pyrazole derivatives with enhanced biological activities .

- Ligand Development : The unique structure of 1-(4-bromophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde positions it as a potential ligand in coordination chemistry. Its ability to coordinate with metals can lead to the formation of metal complexes with interesting catalytic properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 1-(4-bromophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins involved in metabolic or signaling pathways.

Comparison with Similar Compounds

a) 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4a-e)

- Substituents : Benzoyl at position 1, phenyl derivatives at position 3 .

- Activities: 4c (4-methoxyphenyl): Significant antioxidant (IC₅₀ = 12.4 µM) and anti-inflammatory (65% inhibition at 10 mg/kg) activity, comparable to standards like ascorbic acid and diclofenac . 4e (4-hydroxyphenyl): Enhanced anti-inflammatory activity due to phenolic -OH group .

- Structural Insight : Electron-donating groups (e.g., -OCH₃, -OH) improve antioxidant capacity, while benzoyl groups may stabilize the pyrazole core .

b) 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

c) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- Substituents : Bromophenyl at position 3, phenyl at position 1 .

- Activities : Broad-spectrum biological activity, including antibacterial and antitumor effects. The bromine atom likely contributes to DNA intercalation or enzyme inhibition .

Alkyl and Heterocyclic Derivatives

a) 1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

b) 1-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

- Substituents : Chlorophenyl at position 1, thiophene at position 3 .

- Activities : Strong antibacterial activity (MIC = 1.5 µg/mL against E. coli), attributed to the thiophene ring’s electron-rich nature and halogen’s electrophilic effects .

Antimicrobial Activity

- Halogen Substitution : Bromine and chlorine at phenyl rings (e.g., 1-(4-bromophenyl) analogs) enhance antibacterial potency by increasing electrophilicity and target binding .

- Heterocyclic Moieties : Thiophene or coumarin derivatives (e.g., 3w, 5m) show antiproliferative and whitening properties, though mechanisms remain unclear .

Anticancer and Antioxidant Activity

- Methoxy and Hydroxy Groups : Derivatives with -OCH₃ (4c) or -OH (4e) exhibit superior antioxidant activity due to radical scavenging .

- Bromophenyl-Isopropyl Combination : The target compound’s bromophenyl and isopropyl groups may synergize for anticancer activity, as seen in 1-(4-bromophenyl)-3-(4-methoxyphenyl) analogs (IC₅₀ = 8.2 µM against MCF7) .

Data Tables

Table 2: Spectral Data for Selected Compounds

| Compound | IR (C=O stretch, cm⁻¹) | ¹H NMR (CHO signal, δ ppm) | Molecular Formula | |

|---|---|---|---|---|

| 1-Benzoyl-3-phenyl (4a) | 1647.13 | 9.1–9.32 | C₁₇H₁₂N₂O₂ | |

| 1-(4-Bromophenyl)-3-(4-methoxyphenyl) | 1678 | 8.52 | C₁₇H₁₃BrN₂O₂ |

Biological Activity

1-(4-Bromophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The following sections will explore the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 1-(4-bromophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can be represented as follows:

- Molecular Formula : C12H12BrN3O

- Molecular Weight : 284.15 g/mol

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including 1-(4-bromophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, possess significant antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(4-Bromophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde | Staphylococcus aureus | 0.25 μg/mL |

| 1-(4-Bromophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde | Escherichia coli | 0.5 μg/mL |

| Other Pyrazole Derivative | Pseudomonas aeruginosa | 0.22 μg/mL |

The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong inhibition of bacterial growth .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this pyrazole derivative has shown potential anti-inflammatory activity. Studies have demonstrated that it can reduce inflammation markers in cell cultures, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines.

Anticancer Activity

The anticancer properties of 1-(4-bromophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde have been investigated in various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells, particularly in lung cancer (A549) and breast cancer (MCF7) models.

Table 2: Anticancer Activity Assessment

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 20 | Cell cycle arrest |

The compound's efficacy was attributed to its ability to disrupt cellular signaling pathways involved in cell survival .

Case Studies

In a recent study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives and evaluated their biological activities. Among these, 1-(4-bromophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde was highlighted for its superior antimicrobial and anticancer effects compared to other derivatives tested .

Q & A

Q. Basic

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1678 cm⁻¹, C=N stretch at ~3130 cm⁻¹) .

- NMR :

- ¹H NMR (CDCl₃): Signals at δ 8.52 (s, 1H, aldehyde proton), 7.64–7.80 (aromatic protons), and 3.90 (s, 3H, methoxy group in analogs) .

- ¹³C NMR : Peaks at δ 185.12 (C=O), 160.66 (C-Br), and 55.41 (OCH₃ in derivatives) .

- ESI-MS : Molecular ion [M+H]⁺ observed at m/z 356.95 (calculated 356.02) .

How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives?

Advanced

Single-crystal X-ray diffraction confirms planarity of the pyrazole ring and substituent orientation . For example:

- The dihedral angle between the pyrazole and bromophenyl rings is ~15°, indicating partial conjugation .

- Bond lengths (e.g., C=O: 1.22 Å) align with theoretical values, validating resonance structures .

- Application : Use crystals grown via slow evaporation (solvent: DCM/hexane) and refine data with software like SHELX .

What strategies optimize synthetic yield and purity for this compound?

Q. Advanced

- Catalyst screening : Pd/C or CuI improves cyclization efficiency in analogs .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification via column chromatography (SiO₂, ethyl acetate/hexane) .

- Temperature control : Lower temperatures (≤100°C) reduce side reactions like aldol condensation .

How does solvent polarity affect the photophysical properties of this compound?

Q. Advanced

- Emission spectra : In polar solvents (e.g., DMSO), a redshift (λem = 356 nm) occurs due to stabilization of the excited state .

- Quantum yield : Measured via comparative actinometry; polar solvents reduce fluorescence quantum yield by 30–40% due to solvent relaxation .

How are bioactivity discrepancies reconciled across studies?

Q. Advanced

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing Br with Cl) to assess impact on antimicrobial IC₅₀ values .

- Statistical validation : Apply ANOVA to compare bioactivity data across ≥3 independent trials .

What computational methods support SAR studies for pyrazole carbaldehydes?

Q. Advanced

- Docking simulations : Use AutoDock Vina to model interactions with targets (e.g., σ₁ receptors) .

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential maps and nucleophilic sites .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

How is regioselectivity achieved during pyrazole ring formation?

Q. Advanced

- Electronic effects : Electron-withdrawing groups (e.g., Br) direct cyclization to the 4-position .

- Steric control : Bulky substituents (e.g., propan-2-yl) favor formation of the 1,3-disubstituted isomer .

- Kinetic vs. thermodynamic control : High-temperature reactions favor thermodynamically stable products .

What analytical challenges arise in quantifying trace impurities?

Q. Advanced

- HPLC-MS : Use a C18 column (MeCN/H₂O gradient) to detect impurities (e.g., unreacted aldehydes) at <0.1% .

- Limitations : Overlapping peaks in NMR (e.g., aromatic protons) require spiking with authentic standards .

How are mechanistic pathways validated for pyrazole derivatives?

Q. Advanced

- Isotopic labeling : Track aldehyde group incorporation using <sup>13</sup>C-DMF in formylation steps .

- Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., cyclization) .

- Intermediate isolation : Characterize enol intermediates via LC-MS to confirm proposed mechanisms .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.